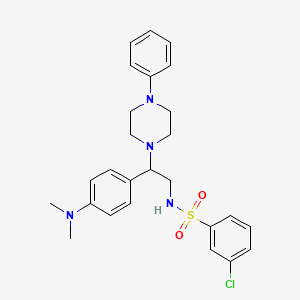![molecular formula C8H18Cl3N3 B2486275 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride CAS No. 1241620-78-9](/img/structure/B2486275.png)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride is a chemical compound with the molecular formula C8H18Cl3N3 and a molecular weight of 262.6 g/mol. It is primarily used in research settings and is not intended for human or veterinary use. The compound is known for its unique tricyclic structure, which includes three nitrogen atoms, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of 1,3,5-trialkylhexahydrotriazines as key intermediates. These intermediates undergo a novel one-step synthesis to form 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles . This method is efficient and allows for the preparation of various derivatives of the compound.
Industrial Production Methods
While specific industrial production methods for 3,7,10-Triazatricyclo[333
Chemical Reactions Analysis
Types of Reactions
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, particularly with diazonium salts, leading to the formation of bis-triazenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diazonium salts for substitution reactions . The specific conditions for these reactions vary depending on the desired products and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and bis-triazenes . These products are often used in further research and development.
Scientific Research Applications
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives and intermediates, making it valuable for chemical research.
Biology: It is studied for its potential role as a bifunctional mimic of transaminases, which are enzymes involved in amino acid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: The compound’s unique structure makes it a subject of interest for industrial applications, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a bifunctional mimic of transaminases, facilitating transamination processes by attaching to a pyridoxamine nucleus. This interaction maximizes its bifunctional action during these processes, making it a valuable tool for studying enzyme mechanisms and developing new catalytic systems.
Comparison with Similar Compounds
Similar Compounds
Azaphosphatranes: These compounds share a similar structural motif and are prepared from chiral tripodal tetraamines.
Bis-triazenes: Formed through reactions with diazonium salts, these compounds are structurally related to 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride.
Uniqueness
This compound is unique due to its tricyclic structure and the presence of three nitrogen atoms. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields.
Properties
IUPAC Name |
3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXCDTSKGVPPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241620-78-9 |
Source


|
| Record name | 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2486192.png)
![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)

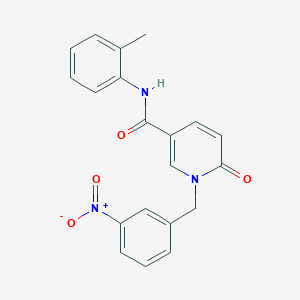
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
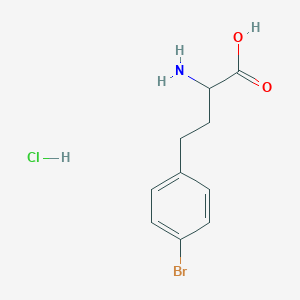
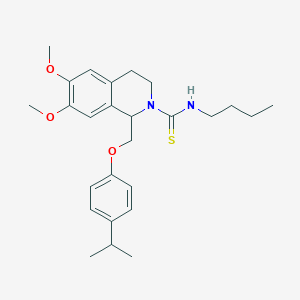
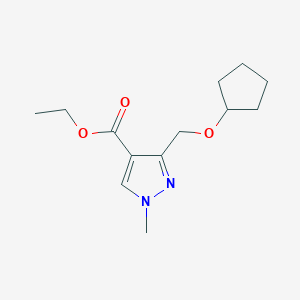
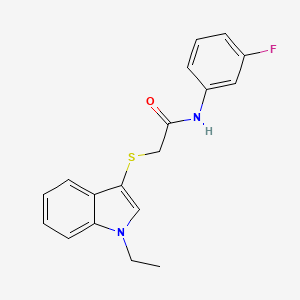

![4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2486208.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2486209.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
